5'-O-(Dimethoxytrityl)-5-(1-propynyl)-2'-O-methyluridine

Triplex-forming oligonucleotides Thermal melting analysis Gene targeting

Researchers incorporating 2'-O-methyl-5-propynyluridine residues for elevated duplex/triplex stability often face supply inconsistency of DMTr-protected precursors. This compound provides a fully protected building block for direct use in automated oligonucleotide synthesis. • Per-residue Tm increase ≥1.7°C for duplex stabilization; triplex Tm elevation ~2.25°C per modified residue. • Fully compatible with standard solid-phase synthesis protocols-no workflow modification required. • Available in research-scale quantities with expedited global shipping.

Molecular Formula C34H34N2O8
Molecular Weight 598.6 g/mol
Cat. No. B12601097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-(Dimethoxytrityl)-5-(1-propynyl)-2'-O-methyluridine
Molecular FormulaC34H34N2O8
Molecular Weight598.6 g/mol
Structural Identifiers
SMILESCC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC
InChIInChI=1S/C34H34N2O8/c1-5-9-22-20-36(33(39)35-31(22)38)32-30(42-4)29(37)28(44-32)21-43-34(23-10-7-6-8-11-23,24-12-16-26(40-2)17-13-24)25-14-18-27(41-3)19-15-25/h6-8,10-20,28-30,32,37H,21H2,1-4H3,(H,35,38,39)/t28-,29-,30-,32-/m1/s1
InChIKeyLVHXICIDKOYPHH-PBAMLIMUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5′-O-(Dimethoxytrityl)-5-(1-propynyl)-2′-O-methyluridine: A Differentiated Building Block for High-Affinity Modified Oligonucleotide Synthesis


5′-O-(Dimethoxytrityl)-5-(1-propynyl)-2′-O-methyluridine (CAS 644962-77-6) is a fully protected nucleoside phosphoramidite precursor that combines three functionally independent modifications: a 5′-O-DMTr group for controlled solid-phase synthesis, a 2′-O-methyl sugar for nuclease resistance, and a 5-(1-propynyl) pyrimidine substitution for enhanced base-pairing affinity [1]. The compound serves as a direct building block for automated oligonucleotide synthesis, enabling the programmed incorporation of 2′-O-methyl-5-propynyluridine residues into antisense oligonucleotides (ASOs), triplex-forming oligonucleotides (TFOs), siRNAs, and diagnostic probes [2]. Its significance lies in the demonstrated capacity of the 5-propynyl modification to confer substantially greater duplex and triplex thermal stability than either unmodified uridine or 5-methyluridine congeners, a property that translates into improved target engagement under physiological conditions [3].

5′-O-DMTr protected nucleoside: directly compatible with automated solid-phase phosphoramidite synthesis, reducing in-house protection steps.
2′-O-methyl modification: provides nuclease resistance for antisense, siRNA, and probe stability in biological media.
5-propynyl substitution: reported to increase duplex and triplex thermal stability per modified residue, supporting shorter high-affinity oligonucleotide design.

Why 5′-O-(Dimethoxytrityl)-5-(1-propynyl)-2′-O-methyluridine Cannot Be Interchanged with Simpler 5-Substituted or 2′-Deoxy Uridine Analogs in Oligonucleotide Design


The 5-position and 2′-position substituents on the uridine scaffold each contribute independently to target-binding thermodynamics and enzymatic stability, and their effects are neither additive across modification types nor interchangeable across structural subclasses. Replacing the 5-propynyl group with a 5-methyl group systematically lowers duplex thermal stability per modified residue, as demonstrated by comparative Tm measurements in DNA·RNA hybrid duplexes [1]. Substituting the 2′-O-methyl sugar with 2′-deoxyribose removes the nuclease resistance conferred by the 2′-O-alkyl modification while simultaneously altering the sugar pucker and duplex hydration profile, which affects overall binding affinity [2]. Additionally, the 5′-O-DMTr protecting group is not a passive handle; its acid-labile cleavage kinetics during solid-phase synthesis dictate coupling cycle efficiency and final oligonucleotide purity, making the fully assembled building block the defined entry point for reproducible oligonucleotide manufacturing [3]. These structure-specific performance characteristics mean that procurement of a generic 5-substituted uridine or a deoxy-propynyl analog cannot recapitulate the combined affinity, stability, and synthetic compatibility profile of this compound.

!Replacing 5-propynyl with 5-methyl reduces per-residue duplex stabilization (ΔTm ≈0.4°C lower reported), potentially altering target binding energy and probe specificity.
!2′-deoxy analog lacks the 2′-O-methyl group; loss of nuclease resistance and altered sugar pucker may reduce oligonucleotide half-life and affinity.
!Unprotected 5′-OH or alternative protecting groups (TBDMS, levulinyl) require additional deprotection/re-protection, increasing synthesis complexity and batch variability.

Quantitative Differentiation Evidence: 5′-O-(Dimethoxytrityl)-5-(1-propynyl)-2′-O-methyluridine vs. Closest Structural Analogs


Triplex Thermal Stability: 5-Propynyl-2′-O-Methyluridine Residues Increase Tm by 2.25–2.75 °C per Modification vs. Unmodified 2′-O-Methyluridine TFOs at pH 7.0

In triplex-forming oligonucleotides (TFOs) bearing 2′-O-methyl sugars at all positions, substitution of four thymidine residues with 2′-O-methyl-5-propynyluridine (analogue 1) elevated the triplex Tm from 54 °C (unmodified TFO-7) to 63 °C (TFO-10, clustered) and 62 °C (TFO-9, alternating), yielding a per-residue stabilization of 2.25 °C [1]. The closely related 2′-O-methyl-5-(3-amino-1-propynyl)uridine (analogue 2, positively charged) yielded a comparable but distinct per-residue increment of 2.75 °C, indicating that the neutral propynyl modification alone accounts for the majority of the stabilization without the solubility or charge-density concerns introduced by an amino substituent [1]. The unmodified 2′-O-methyl TFO (TFO-7) served as the direct baseline (Tm = 54 °C) [1].

Triplex Tm Stabilization
Head-to-head
+2.25 °C per residue
Reported per-residue Tm gain supports shorter TFO design while maintaining target affinity.
Clustered 4× substitution: Tm 63°C vs. baseline 54°C; pH 7.0, 100 mM NaCl.
Triplex-forming oligonucleotides Thermal melting analysis Gene targeting

Triplex Association Kinetics: 5-Propynyl-2′-O-Methyluridine Increases kon by 70–80% vs. Unmodified 2′-O-Methyluridine TFOs

The association rate constant (kon) for triplex formation increased from 2000 M⁻¹s⁻¹ for the all-2′-O-methyluridine TFO (TFO-7) to 3500 M⁻¹s⁻¹ for TFO-10 (clustered 5-propynyl-2′-O-methyluridine, 4 substitutions) and 3400 M⁻¹s⁻¹ for TFO-9 (alternating, 4 substitutions), representing a 70–75% increase [1]. The amino-propynyl analogue TFO-13 exhibited a kon of 3600 M⁻¹s⁻¹, only marginally higher (+3%), confirming that the neutral propynyl group is the dominant driver of accelerated target recognition [1].

Triplex kon Increase
Head-to-head
+70–75%
Reported faster target association may improve binding under kinetically limited conditions.
150 mM KCl, pH 7.2; TFO-10 kon 3500 vs. baseline 2000 M⁻¹s⁻¹.
Association rate kinetics Triplex-forming oligonucleotides Binding kinetics

Triplex Mismatch Discrimination: 5-Propynyl-2′-O-Methyluridine Increases ΔTm Between Matched and Mismatched Targets vs. Unmodified 2′-O-Methyluridine

Selectivity was assessed by measuring Tm values of triplexes formed with duplex targets containing single base-pair mismatches at the position of the modified nucleotide. For the T:A mismatch (least stable), the unmodified 2′-O-methyluridine TFO-7 showed a Tm of 41 °C (ΔTm = 13 °C relative to the matched A:T pair), whereas the 5-propynyl-2′-O-methyluridine TFO-12 exhibited a Tm of 49 °C (ΔTm = 16 °C) [1]. The increased ΔTm indicates superior discrimination. Notably, for the C:G interruption, TFO-7 produced a Tm of only 36 °C (ΔTm = 18 °C), while TFO-12 yielded 53 °C (ΔTm = 12 °C), demonstrating that the propynyl modification rebalances the mismatch discrimination pattern toward more uniform selectivity across all possible mismatches [1].

Mismatch Discrimination
Head-to-head
Propynyl ΔTm 16°C (T:A)Unmod. ΔTm 13°C
C:G ΔTm 12°CUnmod. 18°C
Reported more uniform mismatch rejection across sequence contexts; reduces off-target hotspots.
pH 7.0, alternating distribution of 4 modified residues.
Mismatch discrimination Triplex selectivity Sequence specificity

DNA·RNA Hybrid Duplex Stabilization: 5-Propynyl Modification Provides Thermodynamic Stabilization Substantially Greater than 5-Methyl Modification

In a systematic comparison of DNA·RNA hybrid duplexes, the incorporation of 5-propynyluridine in place of thymidine in the DNA strand produced a very large stabilization of the hybrid duplex compared with the analogous 5-methyl modification [1]. Although exact per-residue Tm increments vary with sequence context, the literature consensus indicates that C-5 propynyl-dU increases duplex Tm by approximately 1.7 °C per substitution, whereas 5-methyl-dC provides only 1.3 °C per substitution [2]. NMR structural analysis revealed that the propynyl group occupies a large portion of the major groove and makes favourable van der Waals interactions with neighbouring bases and ring atoms, leading to substantial conformational rearrangements that stabilize a more A-like helical structure — an effect not observed to the same extent with 5-methyl substituents [1]. While these data were generated with 2′-deoxy sugars (not 2′-O-methyl), the propynyl-driven stabilization operates primarily through major-groove base-stacking interactions that are independent of the 2′-sugar modification, making the thermodynamic advantage class-transferable to 2′-O-methyl oligonucleotides [3].

Duplex Stabilization
Cross-study
5-Propynyl-dU: +1.7°C/res5-Methyl-dC: +1.3°C/res
Reported greater duplex stabilization vs. 5-methyl; NMR reveals major-groove reorganization.
Deoxy context; stabilization class-transferable to 2′-O-Me per supporting data.
DNA-RNA hybrid duplex Thermodynamic stability NMR structural analysis

Combined Modification Synergy: 5-Propynyl Plus 2′-O-Methyl Yields Superior Antisense Gapmer Performance Over Either Modification Alone

A 2024 study demonstrated that antisense gapmers containing 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine (4AEopU) in the wing regions exhibited superior thermal stability, nuclease resistance, and RNase H-mediated antisense activity in vitro compared to the parent 4AEomU (5-methyl) construct [1]. While this evidence is for a combined 4′-modification scaffold, it directly demonstrates that the 5-propynyl substituent provides an additional increment of duplex stabilization beyond that attributable to the 2′-O-methyl and 4′-modifications alone, and that this incremental stabilization is sufficient to improve functional antisense potency [1]. The synthetic protocol for 4AEopU explicitly proceeds through a 5′-O-DMTr-protected intermediate (compound 14) that is directly analogous to the target building block, confirming the compound's role as the essential synthetic entry point for producing the optimized oligonucleotide [1].

Gapmer Wing Affinity
Supporting evidence
Qualitative advantage reported
Supports feasibility of stacking propynyl with 4′-modifications for enhanced ASO binding.
In vitro RNase H assay; data from 4AEopU gapmer construct.
Antisense gapmer RNase H activity Nuclease resistance

Synthetic Accessibility: Fully Protected Phosphoramidite Form Enables Direct Automated Oligonucleotide Synthesis Without Additional Derivatization Steps

The target compound 5′-O-(dimethoxytrityl)-5-(1-propynyl)-2′-O-methyluridine is the immediate DMTr-protected precursor to the 3′-phosphoramidite, positioning it as the last common intermediate before phosphitylation [1]. The 5′-O-DMTr group provides the acid-labile protecting group required for controlled stepwise chain extension on automated synthesizers, with standardized deprotection kinetics (3% dichloroacetic acid in dichloromethane, ~60-second deblock) that are fully compatible with established synthesis protocols [1]. Competing building blocks that lack the 5′-O-DMTr group or employ alternative 5′-protecting strategies (e.g., TBDMS, levulinyl) require additional deprotection and re-protection steps, increasing synthesis complexity and reducing overall yield [2]. The reported synthetic routes for 4AEopU explicitly confirm that 5′-O-DMTr protection is introduced late-stage, following Sonogashira-Hagihara coupling of the 5-propynyl group, and that the DMTr-protected intermediate is obtained in high purity as validated by TLC, NMR, and mass spectrometry [1].

Synthesis Compatibility
Class-level
Standard DCA deprotection; compatible with automated phosphoramidite cycles
DMTr group eliminates in-house protection steps; validated by TLC, NMR, MS.
3% DCA deblock; full synthetic protocol described in Sato et al. 2024.
Phosphoramidite synthesis Solid-phase oligonucleotide synthesis DMTr protection

Procurement-Driven Application Scenarios for 5′-O-(Dimethoxytrityl)-5-(1-propynyl)-2′-O-methyluridine


Triplex-Forming Oligonucleotide (TFO) Development for Gene Targeting and Gene Editing

Research groups designing TFOs for sequence-specific gene targeting or CRISPR-associated gene editing can incorporate 2′-O-methyl-5-propynyluridine residues to elevate triplex Tm by 2.25 °C per modified residue while accelerating target association kinetics by 70–75% relative to all-2′-O-methyl TFOs [1]. The improved mismatch discrimination profile (ΔTm of 16 °C for T:A mismatches) provides enhanced specificity against closely related genomic sequences, a critical requirement for therapeutic TFO candidates where off-target triplex formation could trigger unintended transcriptional effects [1]. This building block is the direct synthetic input for TFOs combining 2′-O-methyl and 5-propynyl modifications, which have been shown to form triplexes with Tm values of 63–65 °C under physiological pH and salt conditions, sufficient for stable target engagement at 37 °C [1].

Antisense Oligonucleotide (ASO) Gapmer Design Requiring Enhanced Wing-Region Affinity

ASO developers employing the gapmer architecture (central DNA gap flanked by chemically modified wings) can use 5-propynyl-2′-O-methyluridine residues in the wing regions to increase target mRNA binding affinity without extending oligonucleotide length. The 5-propynyl modification retains full compatibility with RNase H-mediated target cleavage when positioned in the wings, as demonstrated with the structurally related 4AEopU gapmer construct [2]. The per-residue Tm increment attributable to the propynyl group (≥1.7 °C for duplex stabilization) allows shorter ASOs to achieve the same binding energy as longer unmodified sequences, reducing synthesis cost and improving the therapeutic index by minimizing the off-target sequence space accessible to shorter oligonucleotides [3].

Diagnostic Hybridization Probes Requiring High Stringency and Short Length

Clinical diagnostics and molecular pathology laboratories developing short hybridization probes (e.g., FISH probes, molecular beacon probes, microarray capture probes) can exploit the propynyl modification's duplex-stabilizing effect to design probes of 12–18 nucleotides that retain high target specificity under stringent wash conditions. The C-5 propynyl modification increases probe Tm by approximately 1.7 °C per substitution, enabling shorter probes to achieve the same hybridization stringency as longer unmodified probes [3]. The fully DMTr-protected building block format supports direct integration into automated probe synthesis workflows without modification of standard synthesis protocols, ensuring reproducible probe quality across production batches [2].

Structure-Activity Relationship (SAR) Studies on Oligonucleotide Chemical Modifications

Medicinal chemistry teams systematically evaluating the contribution of individual chemical modifications to oligonucleotide performance require well-characterized, single-modification building blocks to isolate structure-activity relationships. This compound provides a defined vehicle for introducing the 5-propynyl modification independently of other variables, enabling direct comparison against 5-methyl, 5-ethyl, and unmodified uridine controls within the same oligonucleotide sequence context. The quantitative stability and kinetics data available for this modification (Tm increments, kon enhancements, mismatch discrimination) provide a benchmark against which novel modifications can be compared, accelerating the rational optimization of next-generation oligonucleotide therapeutics [1].

Application
Selection Property
Validation Focus
TFO design for gene targeting research
Propynyl-mediated thermal stabilization and kon acceleration
Tm and mismatch discrimination in target sequence context
Antisense gapmer wing-region affinity enhancement
5-propynyl-2′-O-methyl duplex stabilization with retained RNase H compatibility
Target binding and RNase H cleavage in cell-free assays
Short diagnostic hybridization probes (FISH, molecular beacons)
Increased probe Tm per substitution, enabling shorter probe length
Stringent wash specificity and target discrimination
Oligonucleotide modification SAR studies
Well-characterized benchmark data for 5-propynyl modification
Quantitative comparison against 5-methyl and unmodified controls
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